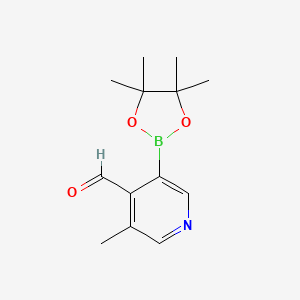
4-Pyridinecarboxaldehyde, 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pyridinecarboxaldehyde, 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a heterocyclic compound that features a pyridine ring substituted with a carboxaldehyde group, a methyl group, and a dioxaborolane moiety. This compound is of significant interest in organic synthesis and material science due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxaldehyde, 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- typically involves the borylation of a pyridine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, where a halogenated pyridine reacts with a boronic ester in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like toluene or ethanol and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. The scalability of the Suzuki-Miyaura reaction makes it suitable for large-scale production.
化学反应分析
Types of Reactions
4-Pyridinecarboxaldehyde, 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The boronic ester moiety can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Palladium catalysts with bases like potassium carbonate in solvents like toluene.
Major Products
Oxidation: 4-Pyridinecarboxylic acid derivatives.
Reduction: 4-Pyridinemethanol derivatives.
Substitution: Various substituted pyridine derivatives depending on the coupling partner.
科学研究应用
4-Pyridinecarboxaldehyde, 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- has diverse applications in scientific research:
Biology: Employed in the development of bioactive compounds and as a ligand in coordination chemistry.
作用机制
The mechanism of action of 4-Pyridinecarboxaldehyde, 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- involves its ability to form stable complexes with various metal ions. The boronic ester moiety can coordinate with metals, facilitating catalytic processes. Additionally, the aldehyde group can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
相似化合物的比较
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
Compared to similar compounds, 4-Pyridinecarboxaldehyde, 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is unique due to the presence of both an aldehyde group and a boronic ester moiety. This dual functionality allows it to participate in a wider range of chemical reactions, making it a valuable intermediate in synthetic chemistry.
属性
分子式 |
C13H18BNO3 |
|---|---|
分子量 |
247.10 g/mol |
IUPAC 名称 |
3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C13H18BNO3/c1-9-6-15-7-11(10(9)8-16)14-17-12(2,3)13(4,5)18-14/h6-8H,1-5H3 |
InChI 键 |
ZVUWIRTYIDJJOK-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-ethyl-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13072939.png)


amine](/img/structure/B13072959.png)
![1-{Bicyclo[2.2.2]octan-2-yl}-3-(dimethylamino)prop-2-en-1-one](/img/structure/B13072967.png)
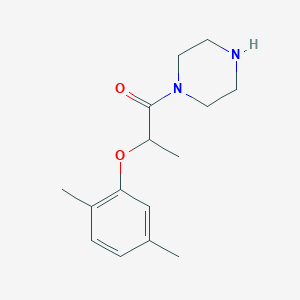
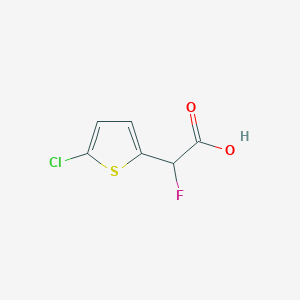
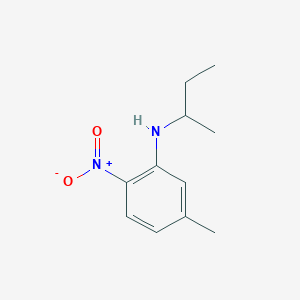
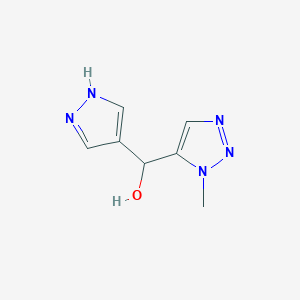

![6-[(But-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13072995.png)
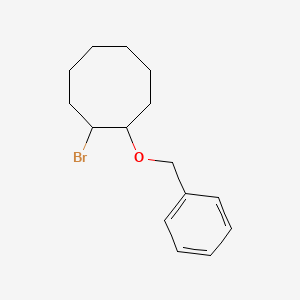
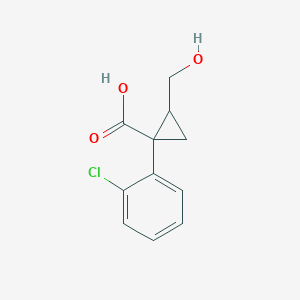
![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,4-triazol-3-amine](/img/structure/B13073025.png)
